![molecular formula C15H17ClN2OS B3387107 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 790271-14-6](/img/structure/B3387107.png)
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Overview
Description
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide (CMTPTA) is a synthetic compound belonging to the thiazole family. It is a colorless to light yellow liquid, and is soluble in water and various organic solvents. CMTPTA has been used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has been studied for its potential applications in the medical field, particularly in the treatment of certain diseases.
Mechanism of Action
The exact mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is not yet fully understood. However, it is thought to act by inhibiting the production of pro-inflammatory molecules such as TNF-alpha, IL-1beta, and IL-6. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide has been shown to possess anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory molecules such as TNF-alpha, IL-1beta, and IL-6. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory molecules. It has also been shown to possess antioxidant properties, and has been found to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide in laboratory experiments is that it is relatively easy to synthesize, and is available from many chemical suppliers. Additionally, it is relatively inexpensive and has a relatively long shelf life. However, the compound is toxic and should be handled with caution.
Future Directions
In the future, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide may be used in the development of new drugs for the treatment of various diseases. Additionally, it may be used in the development of new catalysts for organic synthesis. Furthermore, it may be used in the development of new materials with improved properties. Finally, it may be used in the development of new sensors and detectors for various applications.
Scientific Research Applications
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide has been studied for its potential applications in the medical field, particularly in the treatment of certain diseases. For example, it has been shown to possess anti-inflammatory and analgesic properties, and has been investigated for its potential use in the treatment of rheumatoid arthritis. Additionally, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-9-5-10(2)14(11(3)6-9)18(12(4)19)15-17-13(7-16)8-20-15/h5-6,8H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIXKJGYHKWSEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C2=NC(=CS2)CCl)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162169 | |
Record name | N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4,6-trimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
CAS RN |
790271-14-6 | |
Record name | N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4,6-trimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790271-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4,6-trimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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